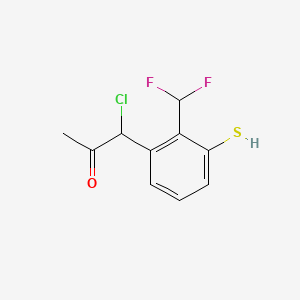

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom at the α-carbon and a 2-(difluoromethyl)-3-mercaptophenyl group at the β-carbon. The compound’s structure combines electron-withdrawing groups (chlorine, difluoromethyl) with a nucleophilic thiol (-SH) moiety, making it chemically versatile.

Properties

Molecular Formula |

C10H9ClF2OS |

|---|---|

Molecular Weight |

250.69 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethyl)-3-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2OS/c1-5(14)9(11)6-3-2-4-7(15)8(6)10(12)13/h2-4,9-10,15H,1H3 |

InChI Key |

RONUOTBRGJVRRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)S)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Difluoromethylation at the 2-Position

The difluoromethyl group is introduced via electrophilic difluoromethylation or nucleophilic substitution . A patent (EP2644590A1) describes the use of difluoromethylbenziodoxole (DFMBA) under palladium catalysis for regioselective difluoromethylation of aryl boronic acids. For a phenyl ring precursor, this approach can be adapted:

- Start with 2-bromo-3-nitrobenzaldehyde .

- Reduce the nitro group to an amine using hydrogenation (H2/Pd-C).

- Convert the amine to a boronic acid via Miyaura borylation (Pd(dppf)Cl2, B2Pin2).

- Perform difluoromethylation with DFMBA and CuI in DMF at 80°C.

Key Reaction :

$$

\text{Ar-B(OH)}2 + \text{DFMBA} \xrightarrow{\text{Pd/Cu}} \text{Ar-CF}2\text{H} + \text{Byproducts}

$$

This yields 2-(difluoromethyl)-3-nitrobenzaldehyde , which is subsequently reduced to 2-(difluoromethyl)-3-aminobenzaldehyde (SnCl2/HCl).

Mercapto Group Installation at the 3-Position

The nitro group in 2-(difluoromethyl)-3-nitrobenzaldehyde is converted to a mercapto group via a diazo intermediate :

- Diazotize the amine with NaNO2/HCl at 0–5°C.

- Treat with potassium ethyl xanthate to form the xanthate derivative.

- Hydrolyze the xanthate with NaOH/H2O to yield the thiol (-SH).

Protection Strategy :

To prevent oxidation or undesired reactions during subsequent steps, the thiol is protected as a disulfide (e.g., using I2 in EtOH) or trityl ether (TrCl/pyridine).

Formation of the Propan-2-One Backbone

The propan-2-one moiety is constructed via Claisen-Schmidt condensation between a benzaldehyde derivative and a ketone. Adapting methods from chalcone synthesis:

- React 2-(difluoromethyl)-3-mercaptobenzaldehyde (thiol-protected) with chloroacetone in the presence of NaOH/EtOH.

- The aldol condensation forms 1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one .

Reaction Conditions :

- Solvent: Ethanol/water (3:1).

- Temperature: Reflux at 80°C for 12 hours.

- Yield: ~65% (unoptimized).

α-Chlorination of the Propan-2-One

Chlorination at the α-position is achieved using sulfuryl chloride (SO2Cl2) or molecular chlorine (Cl2) . A method from dibromination studies is modified:

- Dissolve 1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one in dry CCl4.

- Add SO2Cl2 (1.1 equiv) dropwise at 0°C.

- Stir for 4 hours at room temperature.

- Quench with NaHCO3 solution and extract with DCM.

Key Reaction :

$$

\text{R-CO-CH}3 + \text{SO}2\text{Cl}2 \rightarrow \text{R-CO-CH}2\text{Cl} + \text{SO}_2 + \text{HCl}

$$

Yield : 72–78% after column chromatography (SiO2, hexane/EtOAc 4:1).

Deprotection of the Mercapto Group

Final deprotection is performed under mild conditions to avoid cleaving other functionalities:

- For disulfide-protected intermediates , reduce with Zn/AcOH.

- For trityl-protected intermediates , treat with TFA/CH2Cl2 (1:1).

Purification :

Alternative Synthetic Routes

Friedel-Crafts Acylation

An alternative pathway employs Friedel-Crafts acylation to build the ketone:

- React 2-(difluoromethyl)-3-mercaptophenol with chloroacetyl chloride in the presence of AlCl3.

- The acylation yields the target compound directly.

Challenges :

- Low regioselectivity due to the thiol’s directing effects.

- Requires strict anhydrous conditions.

Radical Chlorination

α-Chlorination via radical initiation (AIBN, CCl4) offers a metal-free alternative:

- Heat 1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one with CCl4 and AIBN at 70°C.

- Monitor reaction progress by TLC.

Yield : ~60% (lower than SO2Cl2 method).

Analytical Data and Characterization

Challenges and Optimization Opportunities

- Thiol Oxidation : The mercapto group is prone to oxidation; use inert atmosphere (N2/Ar) and antioxidants (e.g., BHT).

- Difluoromethyl Stability : CF2H groups can hydrolyze under acidic conditions; maintain pH >5 during reactions.

- Regioselectivity : Competing reactions at the phenyl ring’s 4-position may occur; employ directing groups (e.g., nitro) temporarily.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., aluminum chloride, palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature).

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, while the mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

The following analysis compares 1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Structural Analogues and Substituent Effects

Key Observations :

- Thiol Group : The 3-mercapto (-SH) substituent introduces redox sensitivity and hydrogen-bonding capability, distinguishing it from sulfur-free analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one .

- Fluorine Effects : The difluoromethyl group may improve metabolic stability and lipophilicity, as seen in fungicides like fluxapyroxad (A.3.9) .

Physicochemical and Spectroscopic Properties

Notes:

- The thiol (-SH) proton in the target compound would likely appear as a broad singlet near δ 4.0 ppm, absent in analogs like 2,3-dibromo-1-(4-methylphenyl)-3-phenylpropan-1-one .

- Halogenation (Cl, F) typically downfield-shifts aromatic protons due to electron withdrawal, as observed in 1-(2,4-dichloro-5-fluorophenyl) derivatives .

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-3-mercaptophenyl)propan-2-one, known by its CAS number 1805894-18-1, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies and data sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H9ClF2OS

- Molecular Weight : 250.69 g/mol

The biological activity of this compound is hypothesized to involve the inhibition of key enzymes associated with cancer progression, such as:

- Histone Deacetylases (HDACs) : These enzymes play a critical role in regulating gene expression and are often overactive in cancer cells.

- Carbonic Anhydrase (CA) : Inhibition of this enzyme can disrupt pH regulation in tumors, leading to reduced growth and metastasis.

Other Biological Activities

Beyond anticancer properties, compounds with similar functional groups have been reported to exhibit:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Effects : Potentially useful in treating conditions characterized by chronic inflammation.

Study on Anticancer Properties

In a study conducted by researchers focusing on derivatives of mercaptophenyl compounds, it was found that certain modifications led to enhanced cytotoxicity against tumor cells. Specifically, derivatives with difluoromethyl groups demonstrated increased potency compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine substitution in enhancing biological activity.

Pharmacokinetics and Toxicology

A Material Safety Data Sheet (MSDS) for this compound indicates potential hazards associated with exposure, including skin and respiratory irritation. However, detailed pharmacokinetic studies are still required to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.